molecular formula C10H12ClNO B1605478 4-chloro-N-propan-2-ylbenzamide CAS No. 7461-41-8

4-chloro-N-propan-2-ylbenzamide

Cat. No.: B1605478
CAS No.: 7461-41-8
M. Wt: 197.66 g/mol
InChI Key: MWWJUXGMIOUFOP-UHFFFAOYSA-N
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Description

Benzamide, p-chloro-N-isopropyl-: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide core structure with a chlorine atom at the para position and an isopropyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, p-chloro-N-isopropyl- typically involves the direct condensation of p-chlorobenzoic acid with isopropylamine. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually involve heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of benzamide, p-chloro-N-isopropyl- can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where p-chlorobenzoic acid and isopropylamine are continuously fed into the reactor, and the product is continuously removed. This approach allows for efficient large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Benzamide, p-chloro-N-isopropyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the para position can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Major Products Formed:

    Substitution Reactions: Products include p-hydroxybenzamide, p-aminobenzamide, and p-thiolbenzamide.

    Reduction Reactions: The major product is p-chloro-N-isopropylamine.

    Oxidation Reactions: Products include p-chlorobenzoic acid and other oxidized derivatives.

Scientific Research Applications

Chemistry: Benzamide, p-chloro-N-isopropyl- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of bioactive molecules with potential therapeutic applications.

Medicine: Benzamide, p-chloro-N-isopropyl- has been investigated for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. It acts as a pharmacophore in the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals, polymers, and resins. It is also utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of benzamide, p-chloro-N-isopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    Benzamide, p-chloro-N-methyl-: Similar structure with a methyl group instead of an isopropyl group.

    Benzamide, p-chloro-N-ethyl-: Similar structure with an ethyl group instead of an isopropyl group.

    Benzamide, p-chloro-N-propyl-: Similar structure with a propyl group instead of an isopropyl group.

Uniqueness: Benzamide, p-chloro-N-isopropyl- is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWJUXGMIOUFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225594
Record name Benzamide, p-chloro-N-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-41-8
Record name 4-Chloro-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7461-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, p-chloro-N-isopropyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404991
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404991
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Record name Benzamide, p-chloro-N-isopropyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00225594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-N-isopropylbenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TTQ5Q7EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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